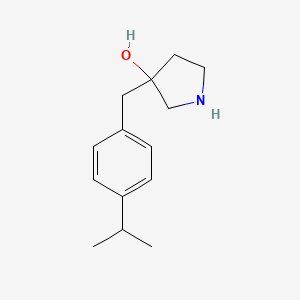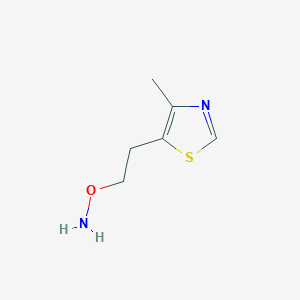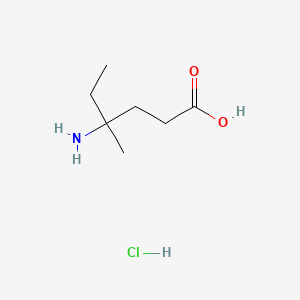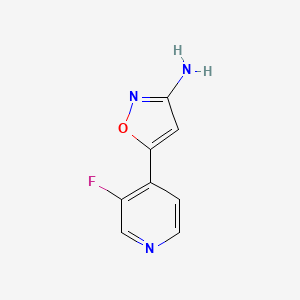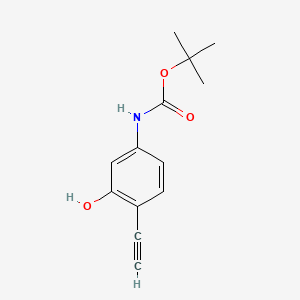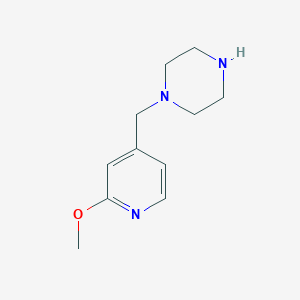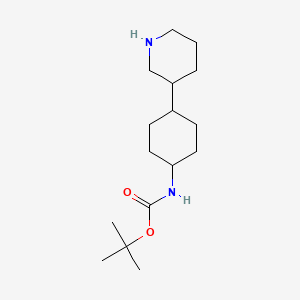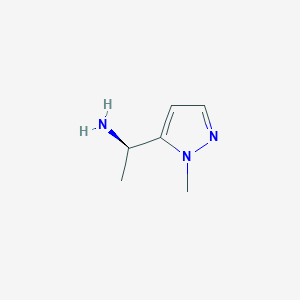
2-Chloro-1-(quinolin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(quinolin-7-yl)ethanone is an organic compound that features a quinoline ring system substituted with a chloroacetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The quinoline ring is a heterocyclic aromatic structure that is known for its biological activity and is found in many natural and synthetic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(quinolin-7-yl)ethanone typically involves the reaction of quinoline derivatives with chloroacetyl chloride. One common method includes the Friedel-Crafts acylation of quinoline with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(quinolin-7-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form quinoline carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 2-Hydroxy-1-(quinolin-7-yl)ethanone.
Oxidation: Quinoline-7-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(quinolin-7-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: It is employed in studies investigating the biological activity of quinoline-based compounds, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of dyes, pigments, and other materials that require quinoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(quinolin-7-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Similar in structure but lacks the ethanone group.
Quinoline-7-carboxylic acid: An oxidation product of 2-Chloro-1-(quinolin-7-yl)ethanone.
2-Chloro-1-(quinolin-6-yl)ethanone: A positional isomer with the chloroacetyl group at a different position on the quinoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloro and ethanone groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H8ClNO |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
2-chloro-1-quinolin-7-ylethanone |
InChI |
InChI=1S/C11H8ClNO/c12-7-11(14)9-4-3-8-2-1-5-13-10(8)6-9/h1-6H,7H2 |
InChI-Schlüssel |
LOZGDRMHDFWIIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)C(=O)CCl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


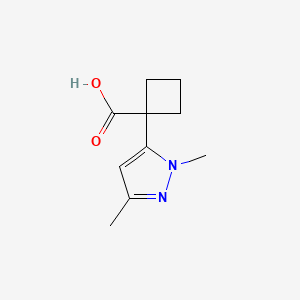
![2-[(2-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13593917.png)
